molecular formula C10H16N4O B2824547 (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one CAS No. 1807914-35-7

(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2824547
CAS No.: 1807914-35-7
M. Wt: 208.26 g/mol
InChI Key: FTAWOBCECQLSRI-UHFFFAOYSA-N
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Description

(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a chiral organic compound that features a pyrrolidinone ring substituted with an amino group and a dimethylpyrazolyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under suitable conditions.

    Attachment of the Dimethylpyrazolyl Group: This step may involve coupling reactions using pyrazole derivatives and suitable catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, particularly at the amino or pyrazolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.

    Biological Activity: Investigation of its effects on various biological systems.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Exploration of its therapeutic properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Application in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one: Similar in structure but with different substituents.

    Other Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone ring or substituents.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and dimethylpyrazolyl groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

1807914-35-7

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3

InChI Key

FTAWOBCECQLSRI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)N

SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C)N

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C)N

solubility

not available

Origin of Product

United States

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